1,2-Dithiolan-4-one, semicarbazone
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Overview
Description
1,2-Dithiolan-4-one, semicarbazone: is a compound that combines the structural features of both 1,2-dithiolane and semicarbazone The 1,2-dithiolane moiety is a five-membered heterocyclic ring containing two sulfur atoms, while the semicarbazone group is a derivative of urea
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dithiolan-4-one, semicarbazone can be synthesized through a modular one-step synthesis. The process involves reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine under mild conditions. This reaction proceeds to completion within minutes, presumably via a sulfonium-mediated ring-closure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dithiolan-4-one, semicarbazone undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the 1,2-dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, leading to the formation of thiols.
Substitution: The semicarbazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the semicarbazone group under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted semicarbazones.
Scientific Research Applications
1,2-Dithiolan-4-one, semicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-dithiolan-4-one, semicarbazone involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the geometric constraints imposed on the sulfur-sulfur bond in the 1,2-dithiolane ring, which weakens the bond and makes it prone to rapid exchange . The semicarbazone group can act as a chelating ligand, interacting with metal ions and other molecular targets .
Comparison with Similar Compounds
1,2-Dithiolane-4-carboxylic acid: This compound shares the 1,2-dithiolane ring but has a carboxylic acid group instead of a semicarbazone group.
Asparagusic acid: Another compound with a 1,2-dithiolane ring, but with different functional groups.
Uniqueness: 1,2-Dithiolan-4-one, semicarbazone is unique due to the combination of the 1,2-dithiolane ring and the semicarbazone group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
1124-66-9 |
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Molecular Formula |
C4H7N3OS2 |
Molecular Weight |
177.3 g/mol |
IUPAC Name |
(dithiolan-4-ylideneamino)urea |
InChI |
InChI=1S/C4H7N3OS2/c5-4(8)7-6-3-1-9-10-2-3/h1-2H2,(H3,5,7,8) |
InChI Key |
BHOJFJRJYHNOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)N)CSS1 |
Origin of Product |
United States |
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